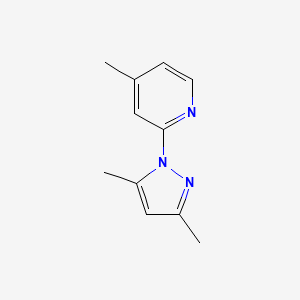

1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole

Overview

Description

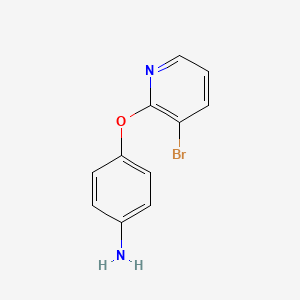

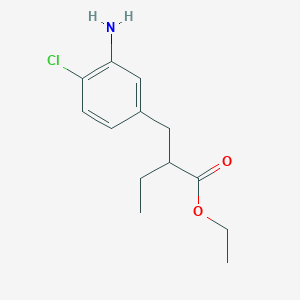

The compound “1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole” belongs to the class of organic compounds known as pyrazoles and pyridines. Pyrazoles are characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms. Pyridines are characterized by a 6-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of pyrazole and pyridine derivatives is a well-studied area in organic chemistry. There are several methodologies for the introduction of various functional groups to these compounds .Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . The structure can also be predicted using computational chemistry methods .Chemical Reactions Analysis

Pyrazoles and pyridines can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions, ring-cleavage reactions, and many others .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include molecular weight, solubility, melting point, boiling point, and others .Scientific Research Applications

Coordination Chemistry and Metal Complexes

The study by Beves et al. (2008) describes the synthesis of a pyrazolyl-terminated terpyridine ligand and its complexes with iron(II), ruthenium(II), and palladium(II). This research demonstrates the versatility of pyrazole derivatives in forming coordination compounds, which have potential applications in catalysis and materials science (Beves et al., 2008).

Structural Characterization and Polymorphism

The work of Böck et al. (2020) on the structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles underscores the importance of pyrazole derivatives in understanding the impact of molecular structure on material properties. This research could lead to applications in pharmaceuticals and material engineering (Böck et al., 2020).

Anticorrosion Applications

A study by Chetouani et al. (2005) investigates the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. This research highlights the potential of pyrazole derivatives as corrosion inhibitors, which could be beneficial for industrial applications in protecting metals against corrosion (Chetouani et al., 2005).

Photocatalysis

In the work by Castellanos et al. (2012), bis(3,5-dimethylpyrazol-1-yl)acetate is explored for its photocatalytic properties in the oxidation of arylalkanes by O2. This study provides insights into the application of pyrazole derivatives in photocatalysis, offering a potential route for the development of green and efficient catalytic processes (Castellanos et al., 2012).

Molecular Electronics and Sensing

Research on the self-assembly of ligands designed for building metallic grids by Manzano et al. (2008) explores the anion encapsulation abilities of pyrazole derivatives. This work suggests applications in molecular electronics and sensing, where the selective encapsulation of ions can be harnessed for detecting specific substances (Manzano et al., 2008).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-4-5-12-11(6-8)14-10(3)7-9(2)13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESIVANAMNCKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylpyridin-2-yl)-3,5-dimethylpyrazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1456974.png)

![1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456980.png)

![4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine](/img/structure/B1456984.png)